molecular formula C18H20BrN5O2S B2801896 N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1040667-10-4

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide

Cat. No. B2801896
M. Wt: 450.36
InChI Key: FZWRFZLLMFYVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C18H20BrN5O2S and its molecular weight is 450.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Research in the field of heterocyclic chemistry has highlighted the synthesis and potential biological properties of various [1,2,4]triazolo and pyridazine derivatives. For example, the synthesis of novel compounds bearing the [1,2,4]oxadiazole cycle and their biological assessment indicate a wide interest in exploring these compounds for various biological activities (Karpina et al., 2019). These compounds, synthesized through a series of chemical reactions, were evaluated for pharmacological activity, demonstrating the potential use of these heterocyclic compounds in medicinal chemistry.

Anti-HAV Activity

Another study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives and their evaluation against hepatitis A virus (HAV). The study described the preparation of novel derivatives and their promising antiviral activity against HAV, highlighting the therapeutic potential of these compounds in antiviral research (Shamroukh & Ali, 2008).

Structural and Theoretical Analysis

In addition to biological evaluations, structural and theoretical analyses of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been conducted to understand their chemical properties better. Studies involving synthesis, structure analysis, and DFT calculations provide insights into the molecular configurations and intermolecular interactions of these compounds, which are crucial for designing drugs with specific biological activities (Sallam et al., 2021).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWRFZLLMFYVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

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